molecular formula C10H12O4 B126084 3-(2-Methoxyethoxy)benzoic acid CAS No. 152808-60-1

3-(2-Methoxyethoxy)benzoic acid

Cat. No. B126084
CAS RN: 152808-60-1
M. Wt: 196.2 g/mol
InChI Key: ZDBKQHIFUZABMJ-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)benzoic acid (MEMBA) is an organic compound that belongs to the class of carboxylic acids. It is a white, crystalline solid which is slightly soluble in water and has a molecular weight of 212.21 g/mol. MEMBA is used in a variety of scientific applications, including synthesis, research, and laboratory experiments. It is also used in biochemical and physiological studies. In

Scientific Research Applications

Luminescent Properties in Lanthanide Coordination Compounds

A study by Sivakumar et al. (2010) explored the use of benzoic acid derivatives in lanthanide coordination compounds, examining their photophysical properties. The incorporation of electron-releasing substituents, like -OMe (methoxy), was found to improve the photoluminescence of Tb(3+) complexes, suggesting applications in materials with enhanced luminescent properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Synthesis of Methoxy-Substituted Benzoic Acid

Sinha, Mandal, and Chandrasekaran (2000) described the selective deprotonation of methoxy benzoic acids, leading to the synthesis of methoxy-substituted benzoic acids. This process could be significant in the synthesis of derivatives of 3-(2-Methoxyethoxy)benzoic acid (Sinha, Mandal, & Chandrasekaran, 2000).

Polyaniline Doping

Amarnath and Palaniappan (2005) reported on doping polyaniline with benzoic acid and substituted benzoic acids, including 2-methoxybenzoic acid. This suggests potential applications in conducting polymers and materials science (Amarnath & Palaniappan, 2005).

Antibacterial Activity of Benzoic Acid Derivatives

Research by Satpute, Gangan, and Shastri (2018) discussed the synthesis of derivatives of 3-hydroxybenzoic acid, highlighting their antibacterial properties. While not directly about this compound, this study underscores the potential of benzoic acid derivatives in antibacterial applications (Satpute, Gangan, & Shastri, 2018).

Structural Analysis of Alkoxy-Substituted Benzoic Acids

Raffo et al. (2014) conducted a structural analysis of alkoxy-substituted benzoic acids, including 3-(methoxy)benzoic acid. This study offers insights into the molecular features that govern the crystalline architectures of these compounds, which is crucial for understanding and manipulating their properties in various applications (Raffo, Rossi, Alborés, Baggio, & Cukiernik, 2014).

Recovery of Cobalt Using Modified Activated Carbon

Gunjate, Meshram, Khope, and Awachat (2020) explored the use of 2-hydroxy-5-methoxy benzoic acid for surface modification of activated carbon, demonstrating its efficiency in the adsorptive removal of cobalt ions from aqueous solutions. This indicates potential environmental applications, specifically in water purification and heavy metal removal (Gunjate, Meshram, Khope, & Awachat, 2020).

Safety and Hazards

3-(2-Methoxyethoxy)benzoic acid is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBKQHIFUZABMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625455
Record name 3-(2-Methoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

152808-60-1
Record name 3-(2-Methoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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